Methyl 4-chloro-2-methylbut-2-enoate can be synthesized using several methods, with one common approach being the esterification of 4-chloro-2-methylbut-2-en-1-ol with methanol in the presence of an acid catalyst. This method typically involves the following steps:
In industrial settings, continuous flow reactors may be used to optimize mixing and heat transfer during the synthesis process. Reaction conditions are carefully controlled to maximize yield and minimize by-products. Techniques such as distillation or chromatography are employed for product isolation.
Methyl 4-chloro-2-methylbut-2-enoate features a molecular structure that includes:
The InChI representation of this compound is InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3
, which provides insight into its connectivity and stereochemistry.
Property | Value |
---|---|
Molecular Formula | C₆H₉ClO₂ |
Molecular Weight | 148.59 g/mol |
InChI Key | LTZAWBBRKABPAL-UHFFFAOYSA-N |
Methyl 4-chloro-2-methylbut-2-enoate participates in various chemical reactions:
These reactions highlight its utility in synthetic organic chemistry.
The mechanism of action for methyl 4-chloro-2-methylbut-2-enoate primarily involves its reactivity as an α,β-unsaturated ester:
This reactivity underpins its applications in various chemical transformations .
Methyl 4-chloro-2-methylbut-2-enoate exhibits distinct physical and chemical properties that are important for its applications:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Approximately 130 °C |
Density | Approximately 1 g/cm³ |
Solubility | Soluble in organic solvents |
These properties influence its behavior in chemical reactions and applications in synthesis.
Methyl 4-chloro-2-methylbut-2-enoate has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: